Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based compound featuring a central 3-methylthiophene ring substituted with diethyl carboxylate groups at positions 2 and 4. The key functional group at position 5 is a propanamido linker attached to a 4-chlorophenylthio moiety.
Properties
IUPAC Name |
diethyl 5-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5S2/c1-5-26-19(24)15-11(3)16(20(25)27-6-2)29-18(15)22-17(23)12(4)28-14-9-7-13(21)8-10-14/h7-10,12H,5-6H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCWFIZGABZOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Esterification: The initial step involves the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The methyl ester is then subjected to hydrazination to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization with appropriate reagents to form the thiophene ring.
Thioether Formation: The thiophene derivative is then reacted with 4-chlorothiophenol to introduce the thioether group.
Amidation: Finally, the compound is amidated with diethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amide and ester functionalities.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The thioether and amide functionalities play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to six structurally related derivatives (Table 1), differing primarily in the substituent at position 5 of the thiophene ring.
Table 1: Structural and Physical Properties of Analogous Compounds
Crystallographic and Conformational Insights
- Acetamido Analog (): Monoclinic (P21/n) with a = 15.933 Å, b = 4.6028 Å, c = 20.152 Å. Intramolecular H-bonds between acetamido NH and carboxylate oxygen stabilize the planar thiophene ring .
- Hydroxybenzylideneamino Analog (): Triclinic (P1) with a = 9.481 Å, b = 9.598 Å, c = 9.821 Å. Planar thiophene and benzene rings linked via hydrogen bonds and π-π stacking .
- Target Compound : Expected to adopt a similar planar conformation, with the chlorophenylthio group influencing crystal packing via Cl···S and van der Waals interactions.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with a thiophene core functionalized via amidation and thioether formation. Key steps include:
- Amidation : Reacting 2-((4-chlorophenyl)thio)propanoic acid with a thiophene precursor (e.g., diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate) under anhydrous conditions using trifluoroacetic acid (TFA) as a catalyst .
- Purification : Thin-layer chromatography (TLC) or column chromatography to isolate the product, yielding ~85% purity .
- Critical parameters : Strict anhydrous conditions to prevent hydrolysis of intermediates, controlled temperature (reflux in ethanol), and stoichiometric ratios to minimize byproducts .
Q. Which analytical techniques are essential for confirming purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and functional groups (e.g., ester, amide, thioether) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS to confirm molecular weight (e.g., observed m/z 425.51 aligns with theoretical) .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) and detect impurities from incomplete reactions .
Q. How are solubility and stability profiles determined for this compound?
- Solubility : Tested in polar (ethanol, DMSO) and nonpolar solvents (DCM, chloroform). Low water solubility due to hydrophobic groups (e.g., thiophene and ester moieties) .
- Stability : Thermal gravimetric analysis (TGA) confirms stability up to 250°C. Stability in solution (e.g., DMSO) is assessed via NMR over 48 hours to detect decomposition .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be resolved?
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) to identify characteristic shifts for the 4-chlorophenylthio group .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure. For example, triclinic systems (space group ) with unit cell parameters Å, Å, Å confirm non-planar thiophene and aryl rings .
- DFT calculations : Simulate NMR spectra using density functional theory (DFT) to match experimental data .
Q. What strategies are used to elucidate the crystal structure and intermolecular interactions?
- Single-crystal X-ray diffraction : Using SHELX programs for structure solution and refinement. Key interactions include:
- Hydrogen bonds : Intramolecular O–H···N (2.63 Å) and O–H···O (3.29 Å) stabilizing the Schiff base conformation .
- Van der Waals forces : Contribute to layered packing, observed in unit cell parameters (e.g., Å) .
Q. How does the electronic environment of the thiophene core influence reactivity in cross-coupling reactions?
- Electron-rich regions : The thiophene sulfur and amide nitrogen act as nucleophilic sites for Pd-catalyzed coupling (e.g., Suzuki-Miyaura reactions) .
- Electron-deficient groups : Ester moieties direct electrophilic substitution to the 5-position of the thiophene ring .
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., catalyst loading, solvent polarity) to optimize yields .
Q. What methodologies assess its potential as a RORγ inhibitor in pharmacological studies?
- In vitro assays : Use HEK293 cells transfected with RORγ luciferase reporters to measure IC values .
- Molecular docking : Simulate binding interactions with the RORγ ligand-binding domain using AutoDock Vina. Key residues (e.g., His479, Tyr502) form hydrogen bonds with the amide and ester groups .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7) to evaluate selectivity and therapeutic index .
Methodological Notes
- Contradiction handling : Conflicting solubility data (e.g., ethanol vs. DCM) are addressed by testing under standardized conditions (25°C, 24h stirring) .
- Crystallographic challenges : Twinned crystals require data integration in HKL-3000 or XDS before SHELXL refinement .
- Biological activity : Combine in silico predictions (e.g., SwissADME for bioavailability) with experimental validation to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
